molecular formula C21H17NO3S B3895099 N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-furamide

N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-furamide

Cat. No.: B3895099
M. Wt: 363.4 g/mol
InChI Key: SPSOKTCJPLYTKX-AWNIVKPZSA-N
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Description

This compound is a furamide derivative with a complex substitution pattern. It contains a furamide core (a furan ring attached to an amide group), which is substituted with a phenyl ring that is further substituted with an acryloyl group and a methylthio-substituted phenyl ring .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through condensation reactions or via the mixed anhydride technique . The acryloyl derivatives are typically reacted with hydrazine hydrate to afford pyrazoline derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and the furamide core. The exact structure would depend on the positions of the substituents on the rings .


Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, similar compounds often undergo reactions with hydrazine or phenylhydrazine to yield benzamides . They can also react with secondary amines and paraformaldehyde to give N-substituted pyrazoline derivatives .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could also be interesting to explore its potential pharmacological activities, given the activities reported for similar compounds .

Properties

IUPAC Name

N-[4-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3S/c1-26-18-11-4-15(5-12-18)6-13-19(23)16-7-9-17(10-8-16)22-21(24)20-3-2-14-25-20/h2-14H,1H3,(H,22,24)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSOKTCJPLYTKX-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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